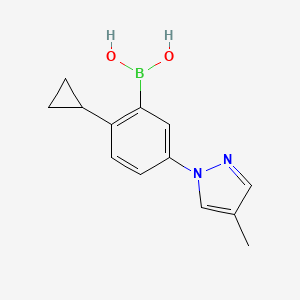
(2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid typically involves the reaction of 2-Cyclopropyl-5-bromo-1-(4-methyl-1H-pyrazol-1-yl)benzene with a boronic acid derivative. The reaction is often carried out under palladium-catalyzed conditions, using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and catalysts may vary to optimize cost and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, solvents such as THF or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing carbon-carbon bonds.
Biology and Medicine
Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in chemical reactions allows for the creation of materials with specific properties .
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation of the boronic acid to the organic halide, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and can be carried out under mild conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: Another boronic acid derivative with similar reactivity.
Uniqueness
(2-Cyclopropyl-5-(4-methyl-1H-pyrazol-1-yl)phenyl)boronic acid is unique due to its cyclopropyl and pyrazolyl substituents, which can impart distinct electronic and steric properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C13H15BN2O2 |
|---|---|
Peso molecular |
242.08 g/mol |
Nombre IUPAC |
[2-cyclopropyl-5-(4-methylpyrazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H15BN2O2/c1-9-7-15-16(8-9)11-4-5-12(10-2-3-10)13(6-11)14(17)18/h4-8,10,17-18H,2-3H2,1H3 |
Clave InChI |
QQQPFULHQFFLIR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)N2C=C(C=N2)C)C3CC3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


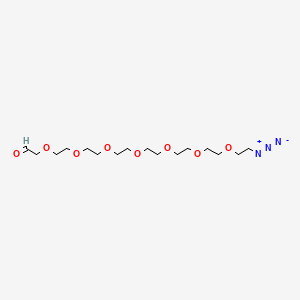
![1-[3-Amino-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B14090675.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
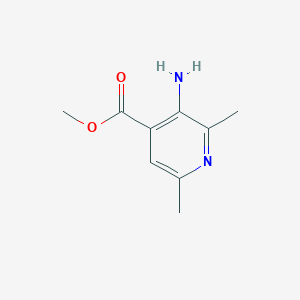
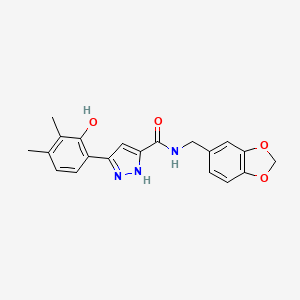
![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
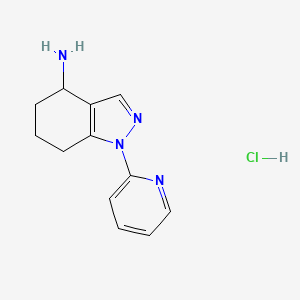
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
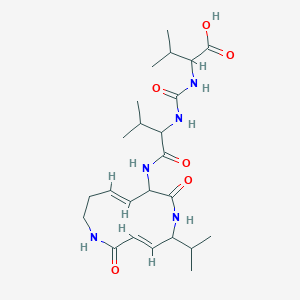
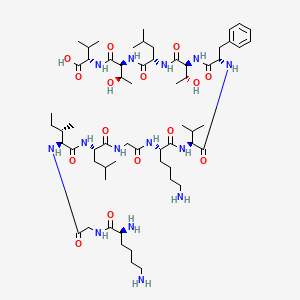

![(1R,2R)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14090754.png)

